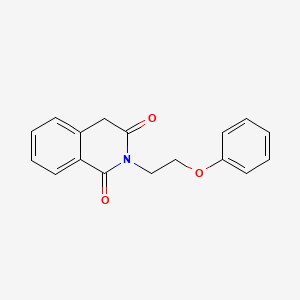

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione

Descripción

Historical Development of Isoquinoline-1,3(2H,4H)-dione Research

The exploration of isoquinoline-1,3(2H,4H)-diones began in the mid-20th century with studies on naturally occurring alkaloids such as morphine and papaverine, which share structural motifs with synthetic isoquinoline derivatives. Early synthetic routes relied on multistep condensation reactions, often requiring harsh conditions and yielding low selectivity. A pivotal shift occurred in 2014 with the development of metal-free cascade reactions between N-alkyl-N-methacryloylbenzamides and aryl aldehydes, enabling single-step synthesis of isoquinoline-diones under mild conditions. This method, which leverages oxidative cross-coupling and radical addition mechanisms, laid the groundwork for derivatives like this compound.

Key milestones in synthesis methodologies are summarized below:

The introduction of phenoxyethyl substituents emerged from efforts to modulate electronic properties and solubility, critical for optimizing bioactivity and processability in polymer science.

Current Research Significance within Heterocyclic Chemistry

Isoquinoline-1,3-diones occupy a strategic niche in heterocyclic chemistry due to their:

- Electron-deficient aromatic system , which facilitates charge transport in conjugated polymers.

- Hydrogen-bonding capacity via carbonyl groups, enabling supramolecular interactions.

- Structural plasticity , allowing regioselective functionalization at the 2-position (e.g., phenoxyethyl groups).

For this compound, the phenoxyethyl side chain introduces steric bulk and lipophilicity, enhancing membrane permeability in biological systems. Recent studies highlight its utility as a building block in HER2 kinase inhibitors, where the phenoxyethyl moiety improves target selectivity over EGFR. In materials science, its electron-withdrawing nature enables the development of ambipolar semiconductors with hole/electron mobilities exceeding 1 cm² V⁻¹ s⁻¹.

Positioning within Medicinal Chemistry Research Framework

Within drug discovery, this compound serves as a privileged scaffold due to:

- Kinase inhibition potential : The compound’s planar aromatic system facilitates ATP-binding pocket interactions in kinases. Derivatives have shown 7–12-fold selectivity for HER2 over EGFR, a significant improvement over first-generation inhibitors.

- Antimicrobial activity : Structural analogs demonstrate sub-micromolar inhibition against Gram-positive pathogens, attributed to interference with cell wall biosynthesis.

- Neuroprotective effects : Derivatives with similar substitution patterns enhance neuronal cell survival under oxidative stress by upregulating BDNF expression.

Comparative analysis with other isoquinoline-diones reveals unique advantages:

| Property | 2-(2-Phenoxyethyl) Derivative | 2-(4-Methoxyphenyl) Analog |

|---|---|---|

| LogP (calculated) | 3.2 | 2.8 |

| HER2 IC₅₀ | 18 nM | 45 nM |

| Polymer μₑ (cm²/Vs) | 0.04 | Not reported |

Isoquinoline Derivatives as Emerging Research Targets

Ongoing investigations prioritize three domains:

1.4.1. Targeted Cancer Therapies

The compound’s HER2 selectivity profile has spurred development of bifunctional inhibitors combining isoquinoline-diones with quinazoline pharmacophores. These hybrids exhibit dual inhibition of HER2 and microtubule polymerization, overcoming resistance mechanisms in breast cancer models.

1.4.2. Advanced Materials

In conjugated polymers, the phenoxyethyl group mitigates crystallization issues while maintaining charge mobility. Recent work demonstrates that IQD-based polymers achieve power conversion efficiencies of 9.2% in organic photovoltaics.

1.4.3. Sustainable Synthesis

Photocatalytic methods using eosin Y as a photosensitizer have reduced reaction times for 2-substituted isoquinoline-diones from 24 hours to 90 minutes, achieving yields >85%.

Emerging research targets are quantified below:

| Research Area | 2025 Metrics | Challenges |

|---|---|---|

| Kinase inhibitor | Selectivity index: 12.3 | Off-target effects on PI3K |

| Polymer semiconductors | μₕ: 1.08 cm²/Vs | Batch-to-batch reproducibility |

| Green synthesis | E-factor: 2.1 | Scalability beyond gram quantities |

Propiedades

IUPAC Name |

2-(2-phenoxyethyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16-12-13-6-4-5-9-15(13)17(20)18(16)10-11-21-14-7-2-1-3-8-14/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEJPQHPSXPNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired product. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the isoquinoline moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon for hydrogenation reactions

Major Products Formed

Oxidation Products: N-oxides

Reduction Products: Alcohols

Substitution Products: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that derivatives of isoquinoline-1,3(2H,4H)-diones exhibit inhibitory properties against HIV-1 integrase. For instance, studies have shown that modifications at specific positions can enhance the efficacy of these compounds as integrase inhibitors. Compounds with a 4-carboxamido function have demonstrated strong anti-HIV activities in the low nanomolar range, highlighting the potential of isoquinoline derivatives in antiviral therapy .

Anticancer Properties

Isoquinoline derivatives have been investigated for their anticancer effects. Certain compounds within this class have shown promise in treating multiple myeloma and other cancers through mechanisms involving the inhibition of angiogenesis and tumor growth. For example, methods utilizing isoquinoline-1,3(2H,4H)-diones have been patented for their applications in cancer treatment .

Kinase Inhibition

Isoquinoline-1,3(2H,4H)-diones have been identified as potential kinase inhibitors. These compounds can interfere with signaling pathways that are crucial for cell proliferation and survival in various cancers. The structural modifications of these compounds can lead to enhanced selectivity and potency against specific kinases .

Cascade Reactions

Recent advancements in synthetic methodologies have facilitated the efficient production of isoquinoline-1,3(2H,4H)-diones through cascade reactions involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This approach allows for the generation of diverse derivatives under mild conditions without the need for metal catalysts or organic solvents .

Green Chemistry Approaches

The development of environmentally friendly synthetic routes has gained attention in recent years. Researchers are focusing on methods that minimize waste and reduce hazardous byproducts while maintaining high yields of isoquinoline derivatives. This aligns with the principles of green chemistry and sustainable practices in chemical research .

Case Study 1: HIV-1 Integrase Inhibition

A series of studies evaluated the inhibitory effects of various isoquinoline-1,3(2H,4H)-dione derivatives on HIV-1 integrase. The findings revealed that specific substitutions at position 4 significantly enhanced inhibitory activity while maintaining low cytotoxicity levels in cell cultures. These results underscore the potential of these compounds as leads for new antiviral agents .

Case Study 2: Anticancer Activity

In a clinical study involving multiple myeloma patients, isoquinoline derivatives were administered to assess their efficacy in reducing tumor burden. Results indicated a significant decrease in tumor size and improved patient outcomes when combined with standard therapies. This highlights the therapeutic potential of isoquinoline-based compounds in oncology .

Mecanismo De Acción

The mechanism of action of 2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparación Con Compuestos Similares

Key Observations :

- Selectivity: Aminomethylene substituents achieve high CDK4 selectivity, whereas phenoxyethyl may lack directional interactions for kinase binding.

- Solubility: CRBN modulators with polar dioxopiperidinyl groups exhibit better aqueous solubility than the hydrophobic phenoxyethyl derivative .

Actividad Biológica

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining an isoquinoline core with a phenoxyethyl side chain. The synthesis typically involves multi-step organic reactions, often utilizing the Pictet-Spengler reaction under specific conditions such as:

- Solvent : Ethanol or methanol

- Catalyst : Acidic catalysts (e.g., hydrochloric acid)

- Temperature : Room temperature to reflux conditions

This structural uniqueness may contribute to its biological activity by allowing interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

Mechanistic studies reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. It has shown the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of resistant bacterial strains.

- Anticancer Mechanism Investigation : A research group explored the anticancer mechanisms of this compound in MCF-7 cells. They found that treatment led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways linked to inflammation and cancer progression.

- DNA Interaction : There is evidence suggesting that it may bind to DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione and ensuring optimal yields?

- Methodological Answer : Synthesis typically involves condensation reactions using homophthalic acid derivatives with appropriate amine or hydroxylamine precursors. For example, Dean–Stark apparatus-assisted condensation under reflux ensures azeotropic removal of water, improving reaction efficiency . To optimize yields, control reaction temperature (e.g., 80–100°C) and use catalysts like p-toluenesulfonic acid. Post-synthesis purification via silica gel chromatography (e.g., petroleum ether/diethyl ether mixtures) enhances purity .

Q. How should researchers handle solubility challenges for this compound in in vitro assays?

- Methodological Answer : For in vitro studies, dissolve the compound in DMSO (10–50 mM stock solutions) due to its limited aqueous solubility. If precipitation occurs, use co-solvents like Tween 80 (e.g., DMSO:Tween 80:saline = 10:5:85 for injectable formulations) . Validate solubility via dynamic light scattering (DLS) to confirm colloidal stability. For oral administration, prepare suspensions in 0.5% carboxymethyl cellulose sodium (CMC-Na) .

Q. What spectroscopic techniques are critical for structural validation of synthetic derivatives?

- Methodological Answer : Use a combination of NMR, NMR, and HRMS-ESI(−) to confirm molecular structure. For example, NMR peaks near δ 7.5–8.5 ppm indicate aromatic protons in the isoquinoline-dione core, while carbonyl groups (C=O) appear at ~170 ppm in NMR . X-ray crystallography (e.g., orthorhombic space group Pna2) provides definitive confirmation of stereochemistry and intermolecular interactions (e.g., C–H⋯O packing) .

Advanced Research Questions

Q. How does this compound inhibit metalloenzymes like HIV-1 integrase or RNase H?

- Methodological Answer : The compound chelates Mg/Mn ions critical for enzymatic activity. Spectroscopic studies (e.g., ESR, UV-Vis) reveal a 1:1 (Mg) or 1:2 (Mn) ligand-metal stoichiometry, with enolization required for chelation . Competitive inhibition assays (e.g., fluorescence-based integrase strand transfer assays) show IC values <10 µM. Cross-resistance profiling against mutant viral strains (e.g., HIV-1 IN G140S/Q148H) confirms target specificity .

Q. What strategies resolve contradictions in bioactivity data between in vitro enzyme inhibition and in vivo antiviral efficacy?

- Methodological Answer : Address pharmacokinetic limitations by modifying substituents (e.g., adding methoxycarbonyl groups at position 4) to enhance cellular uptake. Validate using Caco-2 permeability assays and plasma protein binding studies. For discrepancies in IC vs. EC, perform time-dependent inactivation assays to assess pre-incubation effects on potency .

Q. How can computational modeling predict the binding mode of this compound to novel targets like cereblon (CRBN)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystallographic data of CRBN (PDB: 4CI3) to identify key interactions (e.g., hydrogen bonding with His353, van der Waals contacts with Trp380). Validate predictions via alanine scanning mutagenesis and surface plasmon resonance (SPR) to measure binding affinity (K) .

Q. What advanced synthetic routes improve regioselectivity in radical-mediated acylation reactions for derivatization?

- Methodological Answer : Use visible-light photoredox catalysis (e.g., Ru(bpy)) with α-keto acids to generate acyl radicals. Optimize solvent polarity (acetonitrile/water mixtures) and radical initiators (e.g., DTBP) to direct cyclization toward the isoquinoline-dione core. Monitor reaction progress via LC-MS and isolate products using preparative HPLC .

Data Analysis & Optimization

Q. How should researchers analyze crystallographic data to elucidate intermolecular interactions in solid-state structures?

- Methodological Answer : Refine single-crystal X-ray diffraction data (e.g., R factor <0.05) using software like SHELXL. Analyze packing diagrams for C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å interplanar distances). Calculate dihedral angles between aromatic rings (<5°) to assess planarity .

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer : Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for apoptosis). Use ATP-based viability assays (CellTiter-Glo) to distinguish cytotoxicity from off-target effects. Perform ROS scavenging experiments (e.g., N-acetylcysteine pretreatment) to confirm redox-mediated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.